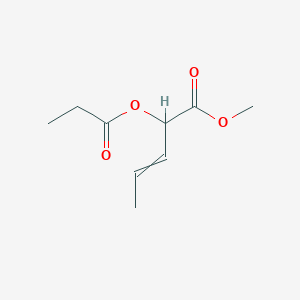
Methyl 2-(propanoyloxy)pent-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(propanoyloxy)pent-3-enoate is an organic compound with the molecular formula C9H14O3. It is an ester derived from pentenoic acid and propanoic acid. This compound is of interest due to its unique structure, which includes both an ester functional group and a double bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(propanoyloxy)pent-3-enoate can be synthesized through a multi-step process involving the esterification of pentenoic acid with methanol, followed by the acylation of the resulting ester with propanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and automated control systems can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propanoyloxy)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, alcohols, acid catalysts
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, other esters
Scientific Research Applications
Methyl 2-(propanoyloxy)pent-3-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and double bonds.
Medicine: It is a potential precursor for the development of new drugs with anti-inflammatory or antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(propanoyloxy)pent-3-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the compound can also undergo addition reactions, leading to the formation of new chemical entities with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(butanoyloxy)pent-3-enoate
- Methyl 2-(acetoxy)pent-3-enoate
- Ethyl 2-(propanoyloxy)pent-3-enoate
Uniqueness
Methyl 2-(propanoyloxy)pent-3-enoate is unique due to its specific combination of an ester group and a double bond, which imparts distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes.
Properties
CAS No. |
62946-65-0 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2-propanoyloxypent-3-enoate |
InChI |
InChI=1S/C9H14O4/c1-4-6-7(9(11)12-3)13-8(10)5-2/h4,6-7H,5H2,1-3H3 |
InChI Key |
SKWLNKCOFOMSTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C=CC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















